4-Fluoro-3-thiophen-2-ylbenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-Fluoro-3-thiophen-2-ylbenzonitrile has been reported in the literature . The synthesis involves the use of strongly electron-donating triphenylamine (TPA) and a bulky tetraphenylethylene (TPE), linked through a thienothiophene . The structure of the main skeleton, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (TT-CN), along with the structure of its precursor, the monoketone 4-(2-bromoacetyl)-benzonitrile, were clarified by single-crystal X-ray diffraction .Scientific Research Applications
Synthesis and Antimicrobial Activity
4-Fluoro-3-thiophen-2-ylbenzonitrile derivatives have been synthesized using various techniques such as Gewald synthesis and Vilsmeier-Haack reaction. These compounds, particularly Schiff bases, have shown significant antimicrobial activity, making them relevant in the pharmaceutical field (Puthran et al., 2019).
Material Science and Pharmaceuticals
The compound has been found essential in material science and pharmaceuticals due to its diverse applications, including antibacterial, antifungal, antioxidant, and antiviral properties. It is also used in thin-film transistors, organic field-effect transistors, and organic light-emitting transistors (OLET) (Nagaraju et al., 2018).
Inhibitor of Hepatitis B
A derivative of this compound, specifically methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, has been studied as a potential inhibitor of hepatitis B. This substance demonstrates nanomolar inhibitory activity against HBV in vitro (Ivachtchenko et al., 2019).
Electronic and Optoelectronic Applications
Derivatives of this compound have been used in the synthesis of conjugated organic polymers for electronic and optoelectronic applications such as electrochromic devices, organic light emitting diodes, and solar cells (Ozturk et al., 2019).
Electrochemical Applications
This compound and its derivatives have been used in electrochemical applications, such as in the synthesis of electroactive polymers and copolymers for capacitors, which exhibit good electrochemical behavior and high conductivity (Wei et al., 2006).
Properties
IUPAC Name |
4-fluoro-3-thiophen-2-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNS/c12-10-4-3-8(7-13)6-9(10)11-2-1-5-14-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSFWQPCCHVJFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CC(=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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